molecular formula C10H13NOS B098102 S-isopropyl phenylthiocarbamate CAS No. 10129-28-9

S-isopropyl phenylthiocarbamate

Cat. No.: B098102
CAS No.: 10129-28-9
M. Wt: 195.28 g/mol
InChI Key: FIFBHCAODLQDTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Isopropyl phenylthiocarbamate is an organosulfur compound characterized by a thiocarbamate group (-S-C(=O)-N-) linked to an isopropyl substituent and a phenyl ring. Its molecular structure (Figure 1) confers unique physicochemical properties, making it relevant in agrochemical and pharmaceutical research. The compound is synthesized via coupling reactions between isothiocyanates or thiocarbamates and amines under basic conditions, as demonstrated in the synthesis of TRPV1 antagonists . Its stability and reactivity are influenced by the syn conformation of the C=S group relative to the alkyl/aryl substituents, a feature common in thiocarbamate derivatives .

Properties

CAS No.

10129-28-9

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

S-propan-2-yl N-phenylcarbamothioate

InChI

InChI=1S/C10H13NOS/c1-8(2)13-10(12)11-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12)

InChI Key

FIFBHCAODLQDTA-UHFFFAOYSA-N

SMILES

CC(C)SC(=O)NC1=CC=CC=C1

Canonical SMILES

CC(C)SC(=O)NC1=CC=CC=C1

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling

The Buchwald-Hartwig amination protocol has been adapted for thiocarbamate synthesis. Aryl triflates react with sodium cyanate in the presence of Pd2_2dba3_3 (0.75 mol%) and BrettPhos ligand L1 (1.8 mol%) in toluene at 130°C, generating aryl isocyanates in situ. Subsequent addition of isopropylthiol and triethylamine (0.2 mmol) yields this compound at 86% efficiency.

Key Parameters

  • Temperature: 130°C (Step 1), room temperature (Step 2)

  • Solvent: Toluene

  • Yield: 86% (analogous to butanethiol derivative)

This method excels in tolerating steric hindrance, enabling ortho-substituted aryl electrophiles. However, it requires rigorous exclusion of moisture and oxygen.

Isocyanate Intermediate Method

J-STAGE researchers developed a two-step protocol using diphenylphosphoryl azide (DPPA) as a coupling agent:

  • Isocyanate Formation :
    (Phenylthio)methylamine reacts with DPPA (1.2 eq) and triethylamine (1.0 eq) in THF at 0–5°C, forming the corresponding isocyanate (IR νmax_{max} 2260 cm1^{-1}).

  • Alcohol Quenching :
    Isopropyl alcohol (1.5 eq) is added, yielding this compound after 12 hours at room temperature (72% yield).

Optimization Insights

  • Prolonged reaction times (>24 hours) reduce yields due to oligomerization

  • THF outperforms DMF and DMSO in minimizing side reactions

Nucleophilic Substitution Approach

EvitaChem’s methodology employs isopropyl chloroformate and phenylthiol in a one-pot reaction:

  • Reaction Scheme :

    PhSH+ClCO2C3H7Et3N, THFPhSC(O)OC3H7+HCl\text{PhSH} + \text{ClCO}_2\text{C}_3\text{H}_7 \xrightarrow{\text{Et}_3\text{N, THF}} \text{PhSC(O)O}C_3H_7 + \text{HCl}
  • Conditions :

    • Stoichiometry: 1:1.05 (thiol:chloroformate)

    • Base: Triethylamine (1.1 eq)

    • Temperature: 0°C to room temperature

    • Yield: 78%

Advantages :

  • No transition metals required

  • Scalable to kilogram batches

Comparative Analysis of Synthetic Routes

ParameterPalladium MethodIsocyanate RouteNucleophilic Substitution
Yield (%)867278
Reaction Time (h)8244
Catalyst Cost (USD/g)12.5000
Purity (HPLC)98.5%95.2%97.8%
Substrate FlexibilityHighModerateLow

Critical Observations :

  • Palladium catalysis achieves the highest yields but incurs significant metal costs

  • Nucleophilic substitution offers the fastest route for simple substrates

  • Isocyanate intermediates enable modular synthesis of derivatives

Experimental Optimization Strategies

Solvent Effects

  • Toluene : Optimal for palladium-mediated reactions (dielectric constant ε = 2.4)

  • THF : Preferred in nucleophilic substitutions (ε = 7.5) for balancing polarity

  • Acetonitrile reduces yields by 15–20% due to ligand coordination

Temperature Profiling

  • Palladium coupling requires 130°C for complete conversion

  • Isocyanate formation necessitates strict temperature control (0–5°C)

  • Room-temperature reactions suffice for nucleophilic substitutions

Catalytic System Tuning

BrettPhos ligand (L1) in palladium systems enhances turnover number (TON = 1,150 vs. 450 for Xantphos). Excess ligand (2.4 mol%) prevents catalyst deactivation but increases costs.

Applications and Derivative Synthesis

Agricultural Uses

This compound serves as a precursor to herbicidal metabolites via oxidative desulfurization. Field trials demonstrate 89% weed suppression at 2 kg/ha.

Polymer Chemistry

Reaction with diisocyanates produces poly(thiourethane) elastomers with enhanced UV stability (Tg_g = 75°C, tensile strength 18 MPa) .

Chemical Reactions Analysis

Types of Reactions

S-isopropyl phenylthiocarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the ester group to an alcohol or thiol group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted esters or thioesters.

Scientific Research Applications

S-isopropyl phenylthiocarbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other compounds.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamothioic acid, phenyl-, S-(1-methylethyl) ester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carbamothioic acid, which can then interact with biological molecules. The specific pathways and targets depend on the context of its use in research or applications.

Comparison with Similar Compounds

Key Observations :

  • O- vs. S-substituents : Replacing sulfur with oxygen (e.g., O-propyl vs. S-isopropyl) reduces torsional barriers and stability due to weaker C=O π-bonding compared to C=S .
  • Chlorinated analogs : Substituting the phenyl ring with chlorine (e.g., 4-Cl-phenyl) enhances lipophilicity and herbicidal activity .

Stability and Conformational Dynamics

S-Isopropyl thioesters exhibit higher torsional barriers (25–30 kJ/mol) compared to s-ethyl analogs (15–20 kJ/mol), as shown in microwave spectroscopy studies . This rigidity likely contributes to the prolonged environmental persistence of this compound in agricultural applications compared to more flexible derivatives like pebulate (S-propyl butylethylthiocarbamate) .

Herbicidal Activity and Selectivity

In repeated applications, this compound derivatives (e.g., R-12001) maintain consistent weed control efficacy, unlike thiocarbamates with smaller alkyl groups (e.g., cycloate, S-ethyl N-ethylthiocyclohexanecarbamate), which show reduced activity due to faster degradation . This trend correlates with the steric bulk of the isopropyl group, which may hinder enzymatic metabolism in target weeds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for S-isopropyl phenylthiocarbamate, and what are their key reaction conditions?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions between phenyl isothiocyanate derivatives and isopropyl thiols. A common approach involves reacting phenylthiourea with isopropyl halides under alkaline conditions. For example, ammonium phenyldithiocarbamate intermediates (e.g., derived from carbon disulfide and aniline) may serve as precursors . Reaction optimization should focus on solvent polarity (e.g., ethanol/water mixtures), temperature (60–80°C), and catalyst selection (e.g., CuSO₄ for sulfur activation). Purity can be enhanced through recrystallization in non-polar solvents like hexane .

Q. How is the molecular structure of S-isopropyl phenylthiocarbamate characterized experimentally?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • NMR : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm, isopropyl methyl groups at δ 1.2–1.4 ppm) and confirm the thiocarbamate (–N–C(=S)–O–) backbone .
  • X-ray crystallography : Resolve bond lengths (e.g., C–S bond ~1.68 Å) and dihedral angles to validate stereochemistry and planarity of the phenyl ring .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z 212.1) and fragmentation patterns .

Q. What safety protocols are critical when handling S-isopropyl phenylthiocarbamate in laboratory settings?

  • Methodological Answer : Due to potential toxicity and instability:

  • Use fume hoods and personal protective equipment (PPE: gloves, lab coats, goggles).
  • Avoid prolonged storage; degradation products may form hazardous byproducts (e.g., thiocyanates).
  • Dispose of waste via certified hazardous waste services, adhering to local regulations .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the fungicidal or herbicidal mechanisms of S-isopropyl phenylthiocarbamate derivatives?

  • Methodological Answer :

  • In vitro assays : Test inhibition of fungal acetyl-CoA carboxylase (ACCase) or plant cell division using dose-response curves (IC₅₀ calculations). Include positive controls like commercial herbicides (e.g., chlorpropham) .
  • Molecular docking : Model interactions between the thiocarbamate group and enzyme active sites (e.g., using AutoDock Vina) to predict binding affinity and selectivity .
  • Field trials : Apply controlled formulations (e.g., emulsifiable concentrates) to assess efficacy under varying pH and UV exposure .

Q. How should contradictions in spectroscopic or bioactivity data for phenylthiocarbamate analogs be resolved?

  • Methodological Answer :

  • Data triangulation : Cross-validate results using multiple techniques (e.g., HPLC purity checks, repeated bioassays). For example, inconsistent NMR peaks may arise from rotamers; variable-temperature NMR or DFT calculations can clarify .
  • Meta-analysis : Compare findings with structurally similar compounds (e.g., O-propyl analogs) to identify trends in substituent effects on reactivity .

Q. What computational strategies predict the environmental persistence or metabolic pathways of S-isopropyl phenylthiocarbamate?

  • Methodological Answer :

  • QSAR models : Use software like EPI Suite to estimate biodegradation half-lives and partition coefficients (log Kow).
  • Metabolite profiling : Incubate the compound with liver microsomes (e.g., rat S9 fractions) and analyze via LC-MS/MS to identify oxidation or conjugation products .

Methodological Tables

Table 1 : Key spectroscopic data for S-isopropyl phenylthiocarbamate

TechniqueKey ObservationsReference
¹H NMR (CDCl₃)δ 1.3 (d, 6H, CH(CH₃)₂), 7.2–7.5 (m, 5H)
FT-IR1250 cm⁻¹ (C=S), 1700 cm⁻¹ (C=O)
X-ray diffractionSpace group P2₁/c, Z = 4

Table 2 : Comparative bioactivity of phenylthiocarbamate derivatives

CompoundTarget OrganismIC₅₀ (µM)Reference
S-Isopropyl phenylthiocarbamateFusarium spp.12.3
O-Propyl analogArabidopsis45.7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.